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Introduction
Amdizalisib, also known as HMPL-689, is a potent and highly selective oral inhibitor of the

delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Developed by HUTCHMED (China)

Limited, Amdizalisib has emerged as a promising therapeutic agent for hematological

malignancies, particularly relapsed or refractory follicular lymphoma (FL).[2][3] The

PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and

survival, and its aberrant activation is a hallmark of many cancers, including B-cell

malignancies.[4] By specifically targeting the PI3Kδ isoform, which is predominantly expressed

in hematopoietic cells, Amdizalisib aims to achieve a more favorable safety profile compared

to pan-PI3K inhibitors.[5][6] This technical guide provides an in-depth overview of the

discovery, synthesis, mechanism of action, and preclinical and clinical development of

Amdizalisib.

Discovery and Synthesis
Amdizalisib was discovered and developed by HUTCHMED as a novel small molecule

inhibitor of PI3Kδ.[1][7] Its chemical name is 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-

b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile.[5]
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The synthesis of Amdizalisib and related imidazopyridazine compounds as PI3K inhibitors is

described in patent WO2016045591A1.[8] The general synthetic scheme involves the

construction of the core imidazo[1,2-b]pyridazine ring system followed by the introduction of the

pyrimidine and phenyl moieties.

Mechanism of Action
Amdizalisib is an ATP-competitive inhibitor of PI3Kδ, preventing the phosphorylation of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3).[9] This inhibition blocks the activation of the downstream PI3K/AKT/mTOR signaling

pathway, which is crucial for the proliferation and survival of B-cell lymphocytes.[5] The

targeted inhibition of PI3Kδ is designed to minimize off-target effects and preserve normal cell

signaling in non-hematopoietic tissues.[5]
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Figure 1: Amdizalisib's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
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Preclinical Studies
Amdizalisib has undergone extensive preclinical evaluation to characterize its

pharmacokinetic (PK) profile, pharmacodynamics (PD), and anti-tumor activity.

Pharmacokinetics
Preclinical PK studies were conducted in mice, rats, dogs, and monkeys.[1] Amdizalisib
demonstrated good oral absorption and low to moderate clearance in these species.[1] It has

high cell permeability and is not a substrate for P-glycoprotein (P-gp) or breast cancer

resistance protein (BCRP).[1] Plasma protein binding is high, at approximately 90%.[1] The

drug is extensively metabolized, with the parent drug having a low recovery rate in excreta.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Amdizalisib

Species Route
Dose
(mg/kg)

Tmax (h)
Cmax
(ng/mL)

AUC
(h*ng/mL)

Mouse Oral 10 0.5 1230 3450

Rat Oral 5 2 450 2300

Dog Oral 2 1 320 1800

Monkey Oral 2 2 280 1600

Data are

representativ

e values from

preclinical

studies.[1]

In Vitro Efficacy
Amdizalisib has demonstrated potent inhibitory activity against PI3Kδ in biochemical and

cellular assays.[10]

Table 2: In Vitro Inhibitory Activity of Amdizalisib
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Assay Type Target/Cell Line IC50 (nM)

Biochemical Assay PI3Kδ 0.8 - 3

Cellular Assay (AKT

phosphorylation)
Various B-cell lymphoma lines 1 - 10

Cell Viability Assay Various B-cell lymphoma lines 0.005 - 5000

Data compiled from preclinical

studies.[10]

Clinical Development
Amdizalisib is currently in Phase II clinical development for the treatment of hematological

malignancies.[1]

Phase I/Ib Studies
Initial clinical trials (NCT03128164) established the safety, tolerability, and recommended

Phase II dose (RP2D) of Amdizalisib in patients with relapsed or refractory lymphomas.[11]

The studies showed that Amdizalisib was well-tolerated with a manageable toxicity profile and

demonstrated single-agent clinical activity.[11]

Phase II Registration Trial
A pivotal Phase II registration trial (NCT04849351) was initiated to evaluate the efficacy and

safety of Amdizalisib monotherapy in patients with relapsed or refractory follicular lymphoma.

[3] The primary endpoint of the study is the objective response rate (ORR).[3]

Table 3: Key Clinical Trials of Amdizalisib
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Trial Identifier Phase Status Indication Key Endpoints

NCT03128164 I/Ib Completed
Relapsed/Refract

ory Lymphoma

Safety,

Tolerability,

RP2D, PK,

Efficacy

NCT04849351 II Ongoing

Relapsed/Refract

ory Follicular

Lymphoma

Objective

Response Rate

(ORR)

NCT03786926 I/Ib Ongoing
Relapsed/Refract

ory NHL (US/EU)

Safety,

Tolerability,

Efficacy

Information

sourced from

clinical trial

registries.[3][11]

Experimental Protocols
Kinase Activity Assay (Transcreener™ Fluorescence
Polarization Assay)
The inhibitory activity of Amdizalisib against PI3Kδ was determined using the Transcreener™

ADP² FP Assay.
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Figure 2: Workflow for the Transcreener™ Kinase Assay.

Reaction Setup: The kinase reaction is performed in a multiwell plate. Each well contains

PI3Kδ enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of

Amdizalisib in a suitable buffer.
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Incubation: The reaction mixture is incubated at room temperature to allow the kinase

reaction to proceed.

Detection: The Transcreener™ ADP² FP detection mix, containing an ADP antibody and a

fluorescent tracer, is added to each well.

Measurement: The fluorescence polarization (FP) is measured using a plate reader. The

amount of ADP produced is inversely proportional to the FP signal.

Data Analysis: The IC50 value, representing the concentration of Amdizalisib required to

inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)
The effect of Amdizalisib on the viability of B-cell lymphoma cell lines was assessed using the

CellTiter-Glo® assay.

Cell Plating: Cells are seeded in a multiwell plate and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of Amdizalisib and

incubated for a specified period (e.g., 72 hours).

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then

incubated at room temperature to stabilize the luminescent signal.

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP

and thus the number of viable cells, is measured using a luminometer.

Data Analysis: The IC50 values are determined from the dose-response curves.

AKT Phosphorylation Assay
The inhibition of AKT phosphorylation in cells treated with Amdizalisib was measured to

confirm its mechanism of action.
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Cell Treatment: B-cell lymphoma cells are treated with different concentrations of

Amdizalisib for a defined time.

Cell Lysis: The cells are lysed to extract cellular proteins.

Protein Quantification: The total protein concentration in each lysate is determined.

Western Blotting or ELISA: The levels of phosphorylated AKT (p-AKT) and total AKT are

determined using specific antibodies via Western blotting or a quantitative ELISA-based

method.

Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of

inhibition of the PI3K pathway.

Conclusion
Amdizalisib is a promising, highly selective PI3Kδ inhibitor with a well-characterized preclinical

profile and encouraging early clinical data in hematological malignancies. Its targeted

mechanism of action offers the potential for improved efficacy and a better safety profile

compared to less selective PI3K inhibitors. Ongoing clinical trials will further elucidate its role in

the treatment of follicular lymphoma and other B-cell cancers. This technical guide provides a

comprehensive overview of the key data and methodologies related to the discovery and

development of Amdizalisib, serving as a valuable resource for researchers and clinicians in

the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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